![molecular formula C14H14N4O B14158229 N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide CAS No. 714252-84-3](/img/structure/B14158229.png)
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a heterocyclic compound that belongs to the class of quinoline derivatives.
Méthodes De Préparation
The synthesis of N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Analyse Des Réactions Chimiques
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer treatment.
Mepacrine: Another antimalarial agent.
These compounds share a similar quinoline core structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
714252-84-3 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
InChI |
InChI=1S/C14H14N4O/c1-8-4-5-12-10(6-8)7-11-13(15-9(2)19)17-18(3)14(11)16-12/h4-7H,1-3H3,(H,15,17,19) |
Clé InChI |
TZOWCMSWQPGHQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C)C |
Solubilité |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



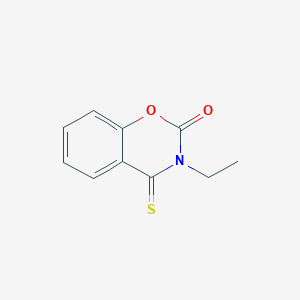

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
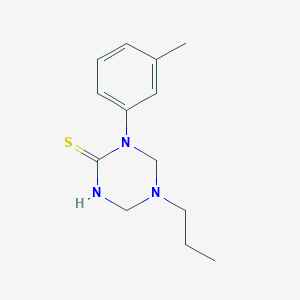
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
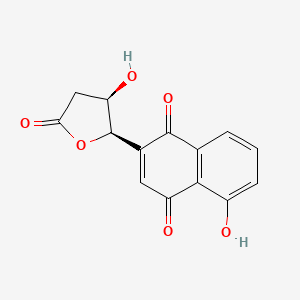
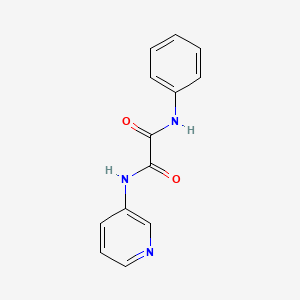
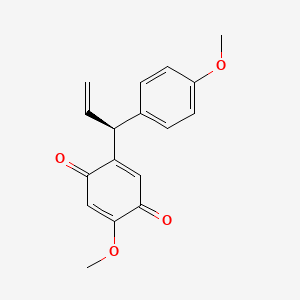
![methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate](/img/structure/B14158221.png)
![2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol](/img/structure/B14158231.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B14158238.png)
![1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14158249.png)
